Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile to form a substituted pyridine ring. This intermediate is then reacted with benzyl bromide and thiol to introduce the sulfanyl and acetate groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl {[3-cyano-4,6-bis(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate
- Benzyl {[3-cyano-4,6-bis(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
- Benzyl {[3-cyano-4,6-bis(4-chlorophenyl)pyridin-2-yl]sulfanyl}acetate
Uniqueness
Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is unique due to the presence of methoxy groups, which can enhance its solubility and bioavailability compared to other similar compounds. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H24N2O4S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
benzyl 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C29H24N2O4S/c1-33-23-12-8-21(9-13-23)25-16-27(22-10-14-24(34-2)15-11-22)31-29(26(25)17-30)36-19-28(32)35-18-20-6-4-3-5-7-20/h3-16H,18-19H2,1-2H3 |
InChI Key |
UAYPIPQKMGSNNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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